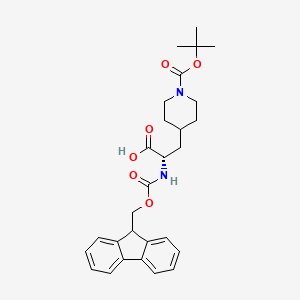

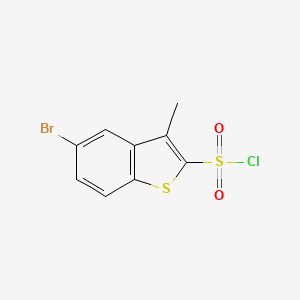

5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride

説明

Synthesis Analysis

The synthesis of related compounds involves the use of bromoethylsulfonium salts, which can react with amino alcohols or amino thiols to form six- and seven-membered heterocyclic compounds, such as morpholines, piperazines, and benzodiazepines . Another approach described involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with dihalo compounds to synthesize five-membered heterocycles containing the sulfonyl group . Additionally, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported, which involves condensation and oxidative cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4H-1,4-benzothiazines, has been confirmed by elemental analysis and spectral studies . The synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines also provides insight into the molecular structure of sulfonamide-substituted heterocycles .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which proceeds through the formation of benzenesulfenic acid and is influenced by the presence of halide ions . The conversion of 4H-1,4-benzothiazines into sulfones using hydrogen peroxide in acetic acid is another example of a chemical reaction involving brominated and sulfonated aromatic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not directly discussed, the properties of related compounds can be inferred. For instance, the reactivity of brominated aromatic compounds can be selectively directed in the presence of benzoyl peroxide, indicating the influence of substituents on the bromination of aromatic rings . The rate of hydrolysis and the stability of chiral centers in the presence of acid and halide ions are also important physical and chemical properties of these compounds .

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXQHKIUGBLJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370816 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

CAS RN |

338797-11-8 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。